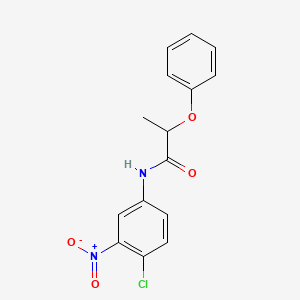
N-(4-chloro-3-nitrophenyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-3-nitrophenyl)-2-phenoxypropanamide, commonly known as Nitrofen, is a widely used herbicide that belongs to the family of nitrophenyl compounds. Nitrofen is used to control weeds in crops such as corn, soybeans, and wheat. The chemical is also used in research studies to investigate the biochemical and physiological effects of nitrophenyl compounds on plants and animals.
Mechanism of Action
The mechanism of action of Nitrofen involves the inhibition of photosystem II in plants. Photosystem II is responsible for the conversion of light energy into chemical energy during photosynthesis. Nitrofen binds to the D1 protein in photosystem II, preventing the transfer of electrons and disrupting the photosynthetic process.
Biochemical and Physiological Effects:
Nitrofen has been shown to have toxic effects on plants and animals. In plants, Nitrofen inhibits photosynthesis, leading to the death of the plant. In animals, Nitrofen can cause liver damage and other health problems. Studies have also shown that Nitrofen can have an impact on the immune system and can cause DNA damage.
Advantages and Limitations for Lab Experiments
The advantages of using Nitrofen in lab experiments include its high solubility in organic solvents, its stability in solution, and its ability to inhibit photosynthesis in plants. However, Nitrofen is toxic and can be harmful to researchers if not handled properly. Nitrofen is also expensive and may not be readily available in some research settings.
Future Directions
Future research on Nitrofen could focus on its potential use as a bioherbicide, its impact on the environment, and its potential as a tool for investigating the mechanism of action of nitrophenyl compounds on plants and animals. Further studies could also investigate the potential health effects of Nitrofen exposure on humans and animals.
Synthesis Methods
The synthesis of Nitrofen involves the reaction of 4-chloro-3-nitroaniline with 2-phenoxypropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction yields Nitrofen as a yellow crystalline solid with a melting point of 73-75°C.
Scientific Research Applications
Nitrofen has been widely used in scientific research to investigate the mechanism of action of nitrophenyl compounds on plants and animals. Studies have shown that Nitrofen inhibits the activity of photosystem II in plants, leading to the disruption of photosynthesis and ultimately the death of the plant. Nitrofen has also been shown to have toxic effects on animals, causing liver damage and other health problems.
properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10(22-12-5-3-2-4-6-12)15(19)17-11-7-8-13(16)14(9-11)18(20)21/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUXXOKZLZYAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-phenoxypropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B4884608.png)
![ethyl [3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B4884609.png)
![4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4884617.png)
![N,N-diethyl-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4884623.png)



![1-(1-adamantyl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]ethanamine](/img/structure/B4884636.png)

![3-(4-nitrophenyl)-1-phenylbenzo[f]quinoline](/img/structure/B4884653.png)

![7,8-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4884687.png)
![methyl 1,2-dimethyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4884689.png)